2-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopenta[d]pyrimidine ring and a benzothiazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves multiple steps. One common approach is the condensation of 2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-thiol with N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as anhydrous ethanol or methanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
2-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-thiol
- N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- 6,7-dihydro-5H-cyclopenta[b]pyridine
Uniqueness
2-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE stands out due to its unique combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C17H20N4OS2 |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H20N4OS2/c1-10-18-12-7-4-5-11(12)16(19-10)23-9-15(22)21-17-20-13-6-2-3-8-14(13)24-17/h2-9H2,1H3,(H,20,21,22) |
InChI Key |
ILJKYESKTMZCCT-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(CCC2)C(=N1)SCC(=O)NC3=NC4=C(S3)CCCC4 |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)SCC(=O)NC3=NC4=C(S3)CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.